molecular formula C7H14N4 B169827 5-Methyl-1-propyl-1H-pyrazole-3,4-diamine CAS No. 199341-59-8

5-Methyl-1-propyl-1H-pyrazole-3,4-diamine

Cat. No. B169827
M. Wt: 154.21 g/mol
InChI Key: CTYNOIVKANGZMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-1-propyl-1H-pyrazole-3,4-diamine, commonly known as MPP, is a synthetic compound used in scientific research. It is a pyrazole derivative that has shown promising results in various biological studies. MPP has gained attention due to its potential therapeutic applications in the treatment of cancer and other diseases. In

Mechanism Of Action

MPP exerts its effects through various molecular pathways. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This leads to DNA damage and cell death in cancer cells. MPP has also been found to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and apoptosis.

Biochemical And Physiological Effects

MPP has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to DNA. MPP has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, MPP has been found to modulate the expression of various genes involved in cell growth, apoptosis, and inflammation.

Advantages And Limitations For Lab Experiments

One advantage of using MPP in lab experiments is its high potency and selectivity for cancer cells. This makes it a promising candidate for the development of targeted cancer therapies. However, one limitation of using MPP is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and treatment regimen for MPP.

Future Directions

There are several future directions for research on MPP. One potential area of study is the development of MPP-based therapies for cancer and other diseases. Another area of research is the elucidation of the molecular mechanisms underlying the effects of MPP on cellular processes. Additionally, more research is needed to determine the safety and efficacy of MPP in vivo, as well as its potential interactions with other drugs.

Synthesis Methods

MPP is synthesized by the reaction of 5-methyl-1H-pyrazole-3,4-diamine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.

Scientific Research Applications

MPP has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. MPP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MPP has been shown to have anti-inflammatory and antioxidant properties.

properties

CAS RN

199341-59-8

Product Name

5-Methyl-1-propyl-1H-pyrazole-3,4-diamine

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

5-methyl-1-propylpyrazole-3,4-diamine

InChI

InChI=1S/C7H14N4/c1-3-4-11-5(2)6(8)7(9)10-11/h3-4,8H2,1-2H3,(H2,9,10)

InChI Key

CTYNOIVKANGZMV-UHFFFAOYSA-N

SMILES

CCCN1C(=C(C(=N1)N)N)C

Canonical SMILES

CCCN1C(=C(C(=N1)N)N)C

synonyms

1H-Pyrazole-3,4-diamine, 5-methyl-1-propyl-

Origin of Product

United States

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